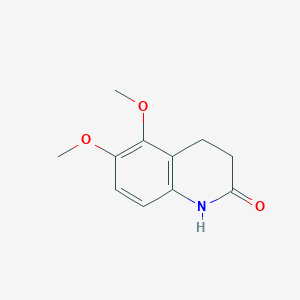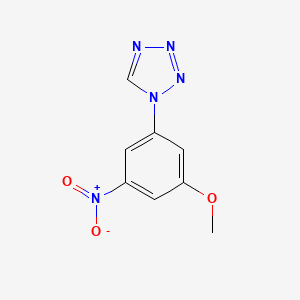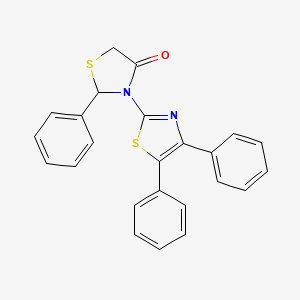
5,6-dimethoxy-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンは、キノリンファミリーに属する有機化合物です。キノリン誘導体は、その多様な生物活性と医薬品化学における用途で知られています。この特定の化合物は、5位と6位にメトキシ基を持つキノリンオンコアを特徴としており、その化学反応性と生物学的特性に影響を与える可能性があります。
2. 製法
合成ルートと反応条件
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンの合成は、通常、次の手順を伴います。
出発物質: 合成は、多くの場合、市販の3,4-ジメトキシアニリンから始まります。
環化: アニリン誘導体は、エチルアセト酢酸などの適切な試薬と、酸性または塩基性条件下で環化し、キノリンオンコアを形成します。
還元: 得られたキノリンオンは、水素化または他の還元剤を使用して還元され、3,4-ジヒドロキノリン-2(1H)-オン構造が得られます。
工業的製造方法
この化合物の工業的製造方法は、大規模生産のために上記の合成ルートを最適化する可能性があります。これには、連続フローリアクターの使用、収率を高めるための反応条件の最適化、結晶化またはクロマトグラフィー技術による最終製品の純度の確保が含まれます。
3. 化学反応解析
反応の種類
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されてキノリンオン誘導体を形成できます。
還元: さらなる還元により、完全に飽和したキノリン誘導体になります。
置換: メトキシ基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 活性炭担持パラジウム (Pd/C) または水素化リチウムアルミニウム (LiAlH₄) を用いた水素化が用いられます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でメトキシ基を置換するために使用できます。
主要な生成物
酸化: さまざまな酸化度のキノリンオン誘導体。
還元: 完全に飽和したキノリン誘導体。
置換: メトキシ基を置換した異なる官能基を持つ化合物。
4. 科学研究における用途
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2)
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with functional groups replacing the methoxy groups or added to the core structure.
科学的研究の応用
Chemistry: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential pharmacological properties. It serves as a scaffold for the design of new drugs targeting various biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and neuroprotective activities .
Industry: In the industrial sector, 5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and catalysis.
作用機序
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、それらの活性を調節する可能性があります。メトキシ基は、その結合親和性と特異性に影響を与え、化合物の全体的な効力に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
キノリン-2(1H)-オン: メトキシ基がなく、化学的および生物学的特性が異なる可能性があります。
5,6-ジメトキシキノリン: 類似の構造ですが、ジヒドロ成分がなく、反応性に影響を与えます。
3,4-ジヒドロキノリン-2(1H)-オン:
独自性
5,6-ジメトキシ-3,4-ジヒドロキノリン-2(1H)-オンは、5位と6位にメトキシ基が存在することによってユニークであり、その化学反応性と生物学的活性を大幅に影響を与える可能性があります。これらの修飾は、さまざまな合成経路における治療薬または化学中間体としての可能性を高めることができます。
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups at different positions.
Quinoline: Fully aromatic analog without saturation in the ring.
Uniqueness: 5,6-Dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5,6-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h4-5H,3,6H2,1-2H3,(H,12,13) |
InChIキー |
CTUHXNITSBCEKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC(=O)CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468044.png)

![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11468059.png)
![Ethyl 4-(3,5-difluorophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11468066.png)


![5-[(2-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11468074.png)
![Methyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11468092.png)
![5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11468098.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11468104.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11468106.png)
![Phenyl [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B11468133.png)
![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11468140.png)
